

The Structural-Activity Relationship of Sha-68 and its Analogs: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of **Sha-68**, a selective antagonist of the Neuropeptide S (NPS) receptor (NPSR). It summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents signaling pathways and logical SAR deductions to facilitate further research and development in this area.

Introduction to Sha-68 and the Neuropeptide S System

Neuropeptide S (NPS) is a 20-amino acid neuropeptide that modulates various physiological processes, including arousal, anxiety, and memory, by activating the NPSR, a G-protein coupled receptor.[1][2] The NPS/NPSR system has emerged as a promising therapeutic target for neurological and psychiatric disorders.[1][3] **Sha-68** (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide) is a potent and selective, non-peptide antagonist of the NPSR, making it a valuable tool for studying the functions of the NPS system and a lead compound for the development of novel therapeutics.[4][5] This guide explores the critical structural features of **Sha-68** and its analogs that govern their antagonistic activity.

Quantitative Data Summary



The following tables summarize the in vitro potencies of **Sha-68** and its key analogs against different isoforms of the NPSR. The primary measure of activity is the inhibition of NPS-induced calcium mobilization in cell-based assays.

Table 1: In Vitro Activity of **Sha-68** and its Benzylamide Analog, Sha-66[4]

Compound	NPSR Isoform	IC50 (nM)	pA2
Sha-68	NPSR Asn107	22.0	7.771
NPSR Ile107	23.8	7.554	
Sha-66	NPSR Asn107	26.1	7.662
NPSR Ile107	28.8	7.486	

Table 2: Activity of **Sha-68** Enantiomers[2]

Compound	NPSR Isoform	рКВ
(9R)-Sha-68 (Compound 10)	Murine NPSR	8.13
Human NPSR Asn107	8.01	
Human NPSR Ile107	7.85	-
(9S)-Sha-68 (Compound 10a)	All isoforms	Inactive

Table 3: Structure-Activity Relationship of **Sha-68** Analogs with Modifications on the Core and Phenyl Rings[6][7]



Compound ID	Modification	Ke (nM)
Sha-68	4-fluoro-benzylamide	36 (as the active R-isomer)
RTI-118	Phenylacetamide instead of benzylamide	-
Compound 8	Linked diaryl rings (fluorene)	Inactive
Compound 9	Linked diaryl rings (dibenzofuran)	Inactive
Compound 10	Single phenyl ring	Inactive
Compound 11	One phenyl ring replaced with n-butyl	165
Compound 14	One phenyl ring replaced with iso-butyl	118
14b (+)-isomer	Active enantiomer of Compound 14	71.4
Compound 29	Sha-68 analog with one phenyl replaced by isobutyl	Inactive

Experimental Protocols Calcium Mobilization Assay

This assay is the primary method for determining the antagonist activity of **Sha-68** and its analogs. It measures the ability of the compounds to inhibit the increase in intracellular calcium concentration induced by NPS in cells expressing the NPSR.

Cell Culture and Seeding:

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably
expressing the human or murine NPSR are cultured in appropriate media (e.g., DMEM/F12)
supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic
(e.g., G418).



- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- The day before the assay, cells are harvested and seeded into 96-well or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.[8]

Dye Loading:

- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye extrusion.[8]
- The culture medium is removed from the wells, and the cells are washed once with the assay buffer.
- The dye loading solution is added to each well, and the plate is incubated in the dark at 37°C for 1 hour.[8]

Compound Preparation and Application:

- Test compounds (Sha-68 and its analogs) are dissolved in DMSO to create stock solutions.
- Serial dilutions of the compounds are prepared in the assay buffer.
- After dye loading, the cells are washed to remove excess dye.
- The diluted compounds are added to the wells and incubated for a predetermined time (e.g., 10-20 minutes) to allow for receptor binding.

Measurement of Calcium Mobilization:

- The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- A baseline fluorescence is recorded for a short period.
- An agonist solution of NPS (at a concentration that elicits a submaximal response, e.g., EC80) is injected into the wells.



 The change in fluorescence, indicating the intracellular calcium concentration, is measured over time.

Data Analysis:

- The antagonist effect is calculated as the percentage of inhibition of the NPS-induced calcium signal.
- IC50 values are determined by fitting the concentration-response data to a sigmoidal doseresponse curve.
- For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
 [4]

In Vivo Locomotor Activity Assay

This assay assesses the ability of **Sha-68** to antagonize the hyperlocomotor effects of centrally administered NPS in rodents.[4]

Animals:

- Male C57BL/6 mice are typically used.
- Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Procedure:

- Mice are habituated to the testing environment (e.g., open-field arenas) for at least 2 hours prior to the experiment.[4]
- **Sha-68** is dissolved in a vehicle (e.g., 10% Cremophor EL in saline) and administered via intraperitoneal (i.p.) injection at doses ranging from 5 to 50 mg/kg.[4]
- Approximately 10 minutes after the antagonist administration, NPS (e.g., 1 nmole) or vehicle
 is administered centrally via intracerebroventricular (i.c.v.) injection.[4]



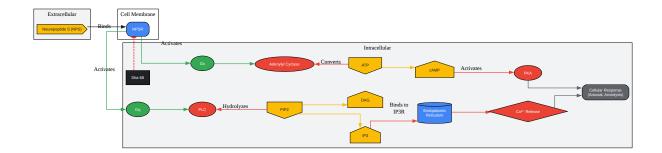
Locomotor activity (horizontal and vertical movements) is recorded for a set period (e.g., 90 minutes) using an automated activity monitoring system.[4]

Data Analysis:

- The total distance traveled and the number of vertical counts are quantified.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the activity levels between different treatment groups.

Visualizations NPSR Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the Neuropeptide S Receptor and the point of inhibition by **Sha-68**.





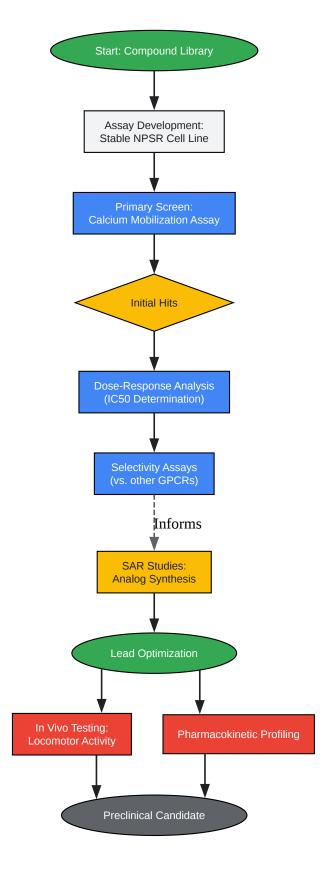
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Caption: NPSR signaling pathway and inhibition by Sha-68.

Experimental Workflow for Antagonist Screening

The diagram below outlines the general workflow for screening and characterizing NPSR antagonists like **Sha-68**.





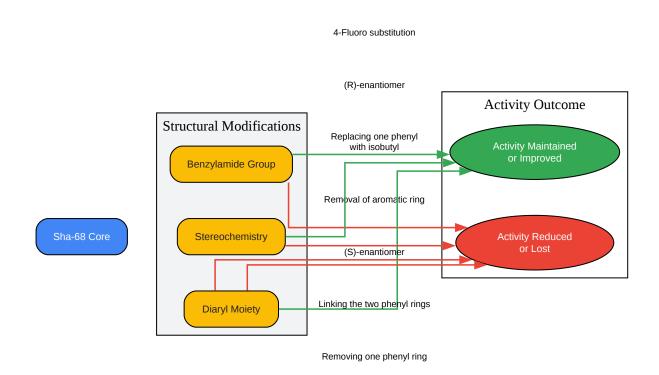
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Caption: Workflow for NPSR antagonist discovery.



Logical Relationships in the SAR of Sha-68

This diagram illustrates the key structural modifications to the **Sha-68** scaffold and their general impact on antagonist activity.



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Caption: Key SAR insights for Sha-68 analogs.

Discussion of Structure-Activity Relationships

The data presented reveal several key insights into the SAR of **Sha-68** and its analogs:

• The Benzylamide Moiety: The presence of a benzylamide group is important for activity. The addition of a fluorine atom at the 4-position of the benzyl ring, as in **Sha-68** compared to Sha-66, slightly enhances potency at the NPSR Asn107 isoform.[4]



- The Diaryl System: The two phenyl rings are critical for high-affinity binding. Linking these two rings or removing one of them leads to a loss of activity.[7] However, replacing one of the phenyl rings with a smaller aliphatic group, such as an isobutyl group, can maintain or even slightly improve potency, suggesting that one aromatic ring is essential while the second binding pocket can accommodate aliphatic chains.[6][7] Interestingly, introducing an isobutyl group in place of a phenyl ring on the original **Sha-68** scaffold (Compound 29) resulted in inactivity, indicating that the core structure influences the requirements of this binding pocket. [6]
- Stereochemistry: The antagonistic activity of **Sha-68** resides in a single enantiomer. The (9R)-enantiomer is the active form, while the (9S)-enantiomer is inactive.[2] This highlights the specific stereochemical requirements of the NPSR binding pocket.
- Core Structure: Modifications to the oxazolo[3,4-a]pyrazine core have led to the discovery of novel scaffolds with improved properties. For instance, a 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one core has been successfully employed to generate potent NPSR antagonists.[6]

Conclusion

The structural-activity relationship of **Sha-68** is characterized by stringent requirements for the diaryl system, the benzylamide moiety, and the stereochemistry at the C9 position. The (R)-enantiomer is the active form, and while two aromatic rings are present in the lead compound, one can be replaced by an aliphatic group in modified scaffolds to retain activity. These findings provide a solid foundation for the rational design of novel, potent, and selective NPSR antagonists with potentially improved pharmacokinetic profiles for therapeutic applications. Further exploration of modifications to the core scaffold and the substituents on the aromatic rings will likely yield next-generation compounds with enhanced drug-like properties.

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